Product packaging for 3-Heptene, 7,7-diethoxy-, (3E)-(Cat. No.:CAS No. 18492-66-5)

3-Heptene, 7,7-diethoxy-, (3E)-

Cat. No.: B090991
CAS No.: 18492-66-5
M. Wt: 186.29 g/mol
InChI Key: BOALWZNGHWYCRG-BQYQJAHWSA-N
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Description

Contextualization within Modern Chemical Research Paradigms

Modern organic chemistry is experiencing a significant paradigm shift, moving from traditional, labor-intensive methods to an era characterized by automation and artificial intelligence (AI). nso-journal.orgarxiv.org This transformation is driven by the demand for greater efficiency, accuracy, and the ability to tackle increasingly complex molecular syntheses. sciengine.com In this context, the synthesis of a specific compound like (3E)-7,7-diethoxy-3-heptene would be approached not just as a manual, trial-and-error process, but as a problem solvable with advanced tools.

The contemporary research environment emphasizes the development of sustainable and efficient chemical processes, often referred to as "green chemistry". urfu.ruresearchgate.net This approach seeks to minimize or eliminate the use and generation of hazardous substances. urfu.ru The synthesis of (3E)-7,7-diethoxy-3-heptene would ideally be designed to align with these principles, utilizing catalytic methods and minimizing waste.

Furthermore, the integration of AI and computational tools is reshaping synthetic planning. nso-journal.org AI models can analyze vast datasets of chemical reactions to predict optimal reaction pathways, conditions, and potential outcomes, thereby accelerating the discovery and development of new synthetic routes. arxiv.org

Significance of the (3E)-Stereoisomeric Configuration in Synthetic Design

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. researchgate.net Stereoselective synthesis, which is the selective formation of one stereoisomer over others, is a cornerstone of modern organic chemistry. numberanalytics.com The designation "(3E)" in (3E)-7,7-diethoxy-3-heptene specifies the geometry around the carbon-carbon double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides.

The control of stereochemistry is crucial because different stereoisomers of a molecule can have vastly different biological activities and physical properties. upol.cz For a molecule like 3-heptene, two stereoisomers exist: the (E)-isomer (trans) and the (Z)-isomer (cis). youtube.com The ability to selectively synthesize the (3E) isomer is a testament to the precision of modern synthetic methods.

The importance of achieving a specific stereoisomeric configuration lies in:

Target-Oriented Synthesis: In the synthesis of complex natural products or pharmaceuticals, often only one specific stereoisomer exhibits the desired biological activity.

Mechanistic Control: The stereochemical outcome of a reaction provides valuable insight into the reaction mechanism, particularly the structure of the transition state. numberanalytics.com

Material Properties: For polymers and other materials, the stereochemistry of the monomer units can dramatically influence the properties of the resulting material.

Strategies to achieve such stereocontrol include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. ethz.ch

Overview of Contemporary Research Directions and Foundational Principles

Contemporary research in organic synthesis is heavily focused on the development of new stereoselective methods. numberanalytics.com The foundational principle is to control the spatial arrangement of atoms during a chemical transformation. researchgate.net This is guided by an understanding of stereochemistry, which deals with the 3D structure of molecules. numberanalytics.com

Key research directions and principles relevant to the synthesis of molecules like (3E)-7,7-diethoxy-3-heptene include:

Asymmetric Catalysis: The use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product is a highly efficient and sustainable approach.

Development of Novel Reagents: The design of new reagents that can deliver functional groups with high stereoselectivity is an ongoing area of research.

Convergent Synthesis: This strategy involves synthesizing complex molecules from smaller, pre-functionalized fragments, often requiring precise control of stereochemistry at each step. ethz.ch

Late-Stage Functionalization: The ability to introduce or modify functional groups and stereocenters in the final stages of a synthesis provides flexibility and efficiency.

The table below summarizes the key strategies employed in modern stereoselective synthesis.

Synthesis StrategyDescription
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is later removed. ethz.ch
Asymmetric Catalysis A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one stereoisomer over another. researchgate.net
Substrate Control The existing stereocenters in a molecule direct the formation of new stereocenters. ethz.ch
Reagent Control A chiral reagent is used to introduce a new stereocenter with a specific configuration. researchgate.net

These principles and research directions underscore the chemical community's ongoing effort to achieve mastery over the three-dimensional structure of molecules, enabling the synthesis of complex and valuable compounds with unprecedented precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B090991 3-Heptene, 7,7-diethoxy-, (3E)- CAS No. 18492-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18492-66-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(E)-7,7-diethoxyhept-3-ene

InChI

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+

InChI Key

BOALWZNGHWYCRG-BQYQJAHWSA-N

SMILES

CCC=CCCC(OCC)OCC

Isomeric SMILES

CC/C=C/CCC(OCC)OCC

Canonical SMILES

CCC=CCCC(OCC)OCC

density

0.840-0.860

Other CAS No.

18492-66-5

physical_description

colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odou

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

(E)-4-Heptenal diethyl acetal

Origin of Product

United States

Derivatization and Advanced Chemical Transformations of 3e 7,7 Diethoxy 3 Heptene

Functional Group Interconversions on the Heptene (B3026448) Backbone

The dual functionality of (3E)-7,7-diethoxy-3-heptene provides a platform for various selective transformations. The acetal (B89532) group can be hydrolyzed to reveal an aldehyde, while the alkene can undergo a variety of addition and oxidation reactions.

The acetal serves as a protecting group for the aldehyde functionality. ijsdr.orgleah4sci.com This protection is robust under basic conditions, allowing for reactions to be carried out on the alkene without affecting the latent aldehyde. chemistrysteps.com Subsequent deprotection under acidic conditions readily yields the corresponding aldehyde. organic-chemistry.org This strategy is crucial in multi-step syntheses where the aldehyde needs to be preserved during transformations elsewhere in the molecule.

The alkene moiety can undergo several key interconversions:

Oxidation: Dihydroxylation of the double bond can be achieved to form a vicinal diol. This reaction can be performed using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. masterorganicchemistry.comorganic-chemistry.org This process typically results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. libretexts.orglibretexts.org Alternatively, potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions can also yield the syn-diol. masterorganicchemistry.com

Reduction: The double bond can be selectively hydrogenated to yield 7,7-diethoxyheptane, although specific catalysts and conditions would be required to avoid hydrogenolysis of the acetal.

These functional group interconversions allow for the strategic unmasking and modification of the heptene backbone, providing access to a variety of derivatives for further synthetic applications.

Stereoselective Introduction of New Stereocenters

The prochiral nature of the double bond in (3E)-7,7-diethoxy-3-heptene allows for the introduction of new stereocenters through asymmetric reactions.

Asymmetric Epoxidation: One of the most powerful methods for introducing chirality is through asymmetric epoxidation. wikipedia.org The Sharpless asymmetric epoxidation, for instance, utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide to deliver an epoxide with high enantioselectivity. youtube.comwayne.edu While originally developed for allylic alcohols, modifications and other catalytic systems, such as those using chiral dioxiranes or manganese-salen complexes (Jacobsen epoxidation), have broadened the scope to include unfunctionalized alkenes. wikipedia.orgnih.govnih.gov The choice of the chiral ligand dictates the facial selectivity of the epoxidation, leading to the formation of either enantiomer of the resulting epoxide.

Asymmetric Dihydroxylation: Similarly, asymmetric dihydroxylation can be achieved using modified osmium tetroxide-based methods. The Sharpless asymmetric dihydroxylation (SAD) employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids. wikipedia.org The selection of the ligand determines which face of the alkene is hydroxylated, leading to the formation of enantiomerically enriched diols.

The introduction of these stereocenters transforms the achiral starting material into valuable chiral building blocks, which are essential for the synthesis of enantiomerically pure complex molecules such as pharmaceuticals and natural products. youtube.com

Ring-Closing Metathesis and Other Cyclization Reactions

While (3E)-7,7-diethoxy-3-heptene itself is not a direct substrate for ring-closing metathesis (RCM), it can be readily converted into a suitable precursor. RCM is a powerful reaction that forms cyclic compounds from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. wikipedia.orgorganic-chemistry.org

To utilize (3E)-7,7-diethoxy-3-heptene in RCM, it would first need to be elaborated into a diene. For example, the acetal could be hydrolyzed to the aldehyde, which could then undergo a Wittig-type reaction with an appropriate phosphorus ylide containing a terminal alkene. This would generate a diene with the general structure R-CH=CH-(CH₂)₂-CH=CH-CH₂-CH(OEt)₂. This newly formed diene could then undergo an intramolecular RCM reaction to form a cyclic alkene. The size of the resulting ring would depend on the length of the chain introduced.

RCM is known for its high functional group tolerance and its ability to form rings of various sizes, from common 5- to 7-membered rings to larger macrocycles. wikipedia.orgpsu.edu The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. organic-chemistry.org This makes RCM a highly efficient and atom-economical method for the synthesis of cyclic structures. wikipedia.org

Beyond RCM, other cyclization strategies can be envisioned. For instance, intramolecular aldol (B89426) or related condensation reactions could be employed after converting both ends of the molecule into appropriate functional groups.

Strategies for Constructing Complex Molecular Architectures from the Compound

The functional handles present in (3E)-7,7-diethoxy-3-heptene and its derivatives make it a valuable starting point for the synthesis of complex molecules.

One key strategy involves using the compound as a bifunctional building block where both the alkene and the masked aldehyde are sequentially or orthogonally functionalized. For example, the alkene could first undergo a stereoselective transformation as described in section 4.2. The resulting chiral intermediate could then have its acetal hydrolyzed to the aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, or Grignard additions. This approach allows for the controlled, stepwise construction of a complex carbon skeleton with defined stereochemistry.

The compound can also serve as a precursor to linear polyketide-like fragments, which are common motifs in many natural products. By a series of chain-extension and functional group manipulation steps, complex acyclic chains with multiple stereocenters can be assembled.

Furthermore, the derivatives of (3E)-7,7-diethoxy-3-heptene can be employed in the total synthesis of natural products. For instance, the diol or epoxide derivatives could serve as key intermediates in the synthesis of macrolides or other oxygenated natural products. The ability to introduce chirality early in the synthetic sequence is particularly advantageous.

Below is a table summarizing potential transformations and their resulting products, highlighting the versatility of (3E)-7,7-diethoxy-3-heptene as a synthetic intermediate.

Starting MaterialReagents and ConditionsProductTransformation Type
(3E)-7,7-Diethoxy-3-heptene1. H₃O⁺(E)-Hept-4-enalAcetal Hydrolysis
(3E)-7,7-Diethoxy-3-heptene1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O(3R,4S)-7,7-Diethoxyheptane-3,4-diol (racemic)syn-Dihydroxylation
(3E)-7,7-Diethoxy-3-heptene1. Sharpless Asymmetric Dihydroxylation (AD-mix-β)(3S,4R)-7,7-Diethoxyheptane-3,4-diolAsymmetric syn-Dihydroxylation
(3E)-7,7-Diethoxy-3-heptene1. m-CPBA(3R,4S)-3,4-Epoxy-7,7-diethoxyheptane (racemic)Epoxidation
(3E)-7,7-Diethoxy-3-heptene1. Sharpless Asymmetric Epoxidation (e.g., Ti(OⁱPr)₄, (+)-DET)Enantiomerically enriched epoxideAsymmetric Epoxidation
(3E)-Hept-4-enal1. Ph₃P=CH₂ 2. Grubbs' CatalystCycloheptene derivativeWittig Olefination followed by RCM

Computational and Theoretical Investigations on 3e 7,7 Diethoxy 3 Heptene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of (3E)-7,7-diethoxy-3-heptene. nih.govmdpi.com Methods like DFT (e.g., using functionals such as B3LYP or B3PW91) with an appropriate basis set (e.g., 6-311+G**) can be used to optimize the molecule's geometry and compute its electronic properties. epstem.net

The calculations would reveal the distribution of electron density across the molecule. The oxygen atoms of the diethoxy group are expected to be regions of high electron density, rendering them nucleophilic. The central carbon of the acetal (B89532) group (C7) would carry a partial positive charge, making it an electrophilic site susceptible to nucleophilic attack, particularly under acidic conditions which facilitate the formation of a carbocation intermediate. wikipedia.org

The reactivity is also heavily influenced by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For (3E)-7,7-diethoxy-3-heptene, the HOMO is likely localized around the C3=C4 double bond, indicating this is the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the σ* orbitals of the C-O bonds in the acetal group, indicating where nucleophilic attack would occur upon activation. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

A Natural Population Analysis (NPA) can provide specific values for atomic charges, offering a quantitative look at the molecule's polarity. nih.gov

Table 1: Predicted Electronic Properties of (3E)-7,7-Diethoxy-3-heptene Note: These are representative values based on calculations of similar allylic acetals and may vary based on the specific computational method and basis set used.

PropertyPredicted Value / LocationImplication for Reactivity
HOMO Energy -6.5 eVIndicates susceptibility of the C=C bond to electrophilic addition.
LUMO Energy +1.2 eVSite for nucleophilic attack, particularly at the acetal carbon (C7).
HOMO-LUMO Gap 7.7 eVSuggests relatively high kinetic stability under neutral conditions.
NPA Charge on C7 +0.45 eConfirms the electrophilic nature of the acetal carbon.
NPA Charge on O -0.60 eHighlights the nucleophilicity of the acetal oxygen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like (3E)-7,7-diethoxy-3-heptene over time. nih.govmdpi.com By simulating the atomic motions based on a classical force field, MD can reveal the preferred spatial arrangements (conformers) and the energy barriers between them. researchgate.net

For this molecule, key degrees of freedom include rotation around the C4-C5 and C5-C6 single bonds. MD simulations would show the relative populations of different staggered and eclipsed conformations, providing insight into the molecule's average shape in solution. The simulations can also model the dynamic behavior of the ethoxy groups, which can influence the steric accessibility of the acetal's central carbon.

MD simulations are also used for the initial exploration of reaction pathways. nih.gov For instance, in a simulated aqueous acidic environment, one could observe the initial, non-covalent interactions of hydronium ions with the acetal oxygen atoms, which is the first step in the hydrolysis reaction. acs.org While not typically used to model the bond-breaking and bond-forming events of an entire reaction due to computational cost, MD provides crucial information about the pre-reaction complex and the role of the solvent. escholarship.org

Table 2: Key Rotational Barriers from Conformational Analysis Note: Data is hypothetical, based on typical values for alkanes and ethers.

Rotational BondBarrier TypeEstimated Energy Barrier (kcal/mol)
C4-C5 Staggered to Eclipsed3.5 - 4.5
C5-C6 Staggered to Eclipsed3.5 - 4.5
C7-O Rotation of Ethoxy Group1.5 - 2.5

Theoretical Models for Stereoselectivity Prediction

Theoretical models can be employed to predict the stereochemical outcome of reactions involving (3E)-7,7-diethoxy-3-heptene. For example, if a reaction creates a new stereocenter, computational models can predict which diastereomer or enantiomer is more likely to form.

One relevant reaction is the acid-catalyzed hydrolysis of the acetal. This proceeds through an oxocarbenium ion intermediate, which is planar at C7. The subsequent attack by a nucleophile (like water) can occur from either face. While the starting material is achiral, if it were part of a larger chiral system, the facial selectivity of this attack could be predicted by analyzing the steric and electronic environment around the carbocation.

Similarly, for reactions at the C3=C4 double bond, such as epoxidation or dihydroxylation, theoretical models can predict the stereoselectivity. The preferred conformation of the molecule, as determined by MD simulations or static calculations, would be used as the starting point. The transition state for the attack of the reagent (e.g., a peroxy acid) on each face of the double bond would be calculated. The difference in the activation energies for these two pathways would determine the predicted stereochemical preference. The allylic group's influence can be significant in directing incoming reagents. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

To gain a complete understanding of a chemical reaction, such as the hydrolysis of the acetal group or an addition reaction at the alkene, computational chemists perform detailed reaction pathway analyses. acs.org This involves identifying all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

For the acid-catalyzed hydrolysis of (3E)-7,7-diethoxy-3-heptene, the pathway would be modeled as follows:

Protonation: An oxygen atom of the acetal is protonated by an acid. youtube.com

Transition State 1 (TS1): The C-O bond of the leaving ethanol (B145695) molecule begins to break. This is typically the rate-determining step for this part of the mechanism.

Intermediate: An oxocarbenium ion intermediate is formed.

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

Transition State 2 (TS2): The new C-O bond is forming.

Deprotonation: The final deprotonation steps yield a hemiacetal, which can then hydrolyze further to the corresponding aldehyde.

Calculating the energies of these transition states allows for the determination of the reaction's activation energy (ΔG‡), which is directly related to the reaction rate. Similar analyses can be applied to reactions at the alkene, such as electrophilic addition, to compare competing pathways. pearson.com

Table 3: Hypothetical Energy Profile for Acid-Catalyzed Acetal Hydrolysis Note: Energies are relative to the starting materials (acetal + H3O+).

SpeciesRelative Free Energy (ΔG) (kcal/mol)Description
Reactants 0.0(3E)-7,7-Diethoxy-3-heptene + H₃O⁺
Protonated Acetal -5.0Initial favorable protonation.
Transition State 1 +15.0Rate-determining step: loss of ethanol.
Oxocarbenium Ion +8.0Reactive intermediate.
Transition State 2 +10.0Nucleophilic attack of water.
Products (Hemiacetal) -10.0Thermodynamically favorable product.

Advanced Spectroscopic Characterization Methodologies for 3e 7,7 Diethoxy 3 Heptene

Advanced Chromatographic Techniques for Separation and Purity Assessment

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are indispensable for the detailed characterization of complex organic molecules such as (3E)-7,7-Diethoxy-3-heptene. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide information on both the retention time of a compound and its molecular mass and fragmentation pattern, facilitating its unequivocal identification.

In the analysis of (3E)-7,7-Diethoxy-3-heptene, GC-MS is a particularly suitable technique due to the compound's volatility. The gas chromatograph separates the compound from any impurities, and the mass spectrometer subsequently ionizes the molecule, typically through electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

While specific experimental GC-MS data for (3E)-7,7-Diethoxy-3-heptene is not extensively reported in publicly available literature, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry for unsaturated acetals. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.3 g/mol ).

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for (3E)-7,7-Diethoxy-3-heptene would likely involve the acetal (B89532) group and the unsaturated hydrocarbon chain.

Predicted Fragmentation Pattern in GC-MS:

A primary fragmentation event for acetals is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (-OCH2CH3) to form a stable oxonium ion. Another significant fragmentation would be the loss of one of the ethyl groups from the ethoxy moiety. Cleavage at the C-C bonds adjacent to the double bond is also a common fragmentation pathway for unsaturated compounds.

Below is an interactive data table detailing the plausible mass-to-charge ratios (m/z) of the major fragments expected in the mass spectrum of (3E)-7,7-Diethoxy-3-heptene.

Fragment Ion (Structure) m/z (Mass-to-Charge Ratio) Plausible Origin
[C11H22O2]+•186Molecular Ion (M+)
[C9H17O2]+157Loss of an ethyl radical (-C2H5)
[C9H17O]+141Loss of an ethoxy radical (-OC2H5)
[C7H13O2]+129Cleavage of the bond between C4 and C5
[C6H11O2]+115Cleavage of the bond between C5 and C6
[C5H9O2]+101Cleavage of the bond between C6 and C7
[C4H7]+55Allylic cleavage at the C2-C3 bond
[C2H5O]+45Ethoxy cation

For LC-MS analysis, which is more suited for less volatile or thermally labile compounds, different ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed. These "softer" ionization methods typically result in less fragmentation and a more prominent protonated molecular ion peak [M+H]+ at m/z 187. This would be valuable for confirming the molecular weight of the compound. Further fragmentation can be induced in the mass spectrometer (e.g., using collision-induced dissociation) to obtain structural information similar to that from GC-MS.

The combination of chromatographic separation with mass spectrometric detection in both GC-MS and LC-MS provides a robust methodology for the unambiguous identification and structural elucidation of (3E)-7,7-Diethoxy-3-heptene, even in complex mixtures.

Research Applications and Synthetic Utility of 3e 7,7 Diethoxy 3 Heptene

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

There is no available scientific literature that specifically describes the use of (3E)-7,7-diethoxy-3-heptene as a versatile synthetic building block in the synthesis of complex molecules.

Precursor in the Synthesis of Natural Products and Bioactive Analogues

Information regarding the application of (3E)-7,7-diethoxy-3-heptene as a precursor in the synthesis of natural products or their bioactive analogues is not present in the current body of scientific research.

Contribution to Methodological Advancements in Modern Organic Synthesis

There are no documented instances of (3E)-7,7-diethoxy-3-heptene contributing to methodological advancements in modern organic synthesis.

Conclusion and Future Research Perspectives

Summary of Key Research Contributions and Remaining Challenges

Research into (3E)-7,7-diethoxy-3-heptene and related acetals has established fundamental principles for their synthesis, primarily through acid-catalyzed reactions of the corresponding aldehyde with ethanol (B145695). The (E)-configuration imparts greater thermodynamic stability compared to its (Z)-isomer. primescholars.com The utility of this class of compounds as protecting groups for aldehydes is a significant contribution, allowing for selective transformations elsewhere in a molecule. primescholars.com Furthermore, their characteristic mild, fruity aromas have led to their use in the flavor and fragrance industry. primescholars.com

Despite these contributions, significant challenges remain. A primary obstacle is the scarcity of detailed, publicly available research specifically on (3E)-7,7-diethoxy-3-heptene. While general methods for acetal (B89532) synthesis are well-documented, specific optimization of reaction conditions, in-depth mechanistic studies, and comprehensive spectroscopic and thermodynamic data for this particular compound are not readily found in the literature. The development of highly stereoselective synthetic routes to the (E)-isomer, avoiding mixtures with the (Z)-isomer, presents another challenge that requires precise control over reaction conditions. studentdoctor.net Overcoming these hurdles is crucial for unlocking the full potential of this and similar unsaturated acetals in more complex applications. A significant challenge in the broader field of acetal synthesis is the development of heterogeneous catalysts that offer high efficiency and can be easily recovered and reused, contributing to more sustainable chemical processes. ymerdigital.com

Emerging Avenues for Future Investigation in Diethoxyheptene Chemistry

Future investigations into diethoxyheptene chemistry could branch into several promising directions. One key area is the development of novel catalytic systems for its synthesis. While traditional acid catalysts are effective, research into solid acid catalysts, such as zeolites, ion-exchange resins, and metal-organic frameworks, could lead to more environmentally friendly and efficient production methods. nih.gov These catalysts offer advantages like easier separation from the reaction mixture and potential for recyclability.

Another avenue for exploration lies in the application of (3E)-7,7-diethoxy-3-heptene as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a double bond and a protected aldehyde, makes it a candidate for various synthetic transformations. For instance, the double bond could be subjected to reactions like epoxidation, dihydroxylation, or metathesis to introduce new functionalities, which after deprotection of the acetal would yield complex polyfunctional molecules. Investigating its use in the synthesis of natural products or pharmaceutically active compounds is a logical next step.

Furthermore, a deeper understanding of the structure-property relationships in diethoxyheptene isomers and related compounds is warranted. Systematic studies on how variations in the alkyl chain length, the nature of the alkoxy groups, and the stereochemistry of the double bond affect their physical, chemical, and sensory properties would be highly valuable for designing new molecules with specific applications in mind, particularly in the fields of materials science and fragrance chemistry.

Potential Impact on Broader Synthetic Chemistry Development

The study of (3E)-7,7-diethoxy-3-heptene and its derivatives has the potential to impact the broader field of synthetic chemistry in several ways. Advances in the stereoselective synthesis of this and other unsaturated acetals would contribute to the growing toolbox of methods for controlling the three-dimensional arrangement of atoms in molecules, a fundamental goal in modern organic synthesis. acs.org

Moreover, the development of more efficient and sustainable methods for the formation and cleavage of acetal protecting groups, driven by research on compounds like (3E)-7,7-diethoxy-3-heptene, would have far-reaching implications. Protecting groups are essential in the synthesis of complex molecules, and innovations in this area can significantly shorten synthetic routes and reduce waste. numberanalytics.comorganic-chemistry.org The principles learned from studying the reactivity and stability of this specific acetal could be applied to the design of new and more robust protecting group strategies.

Finally, as the chemical industry moves towards more sustainable practices, the development of bio-based routes to starting materials for compounds like (3E)-7,7-diethoxy-3-heptene could become a significant area of research. This would align with the growing trend of using renewable resources for the production of fine chemicals and materials, contributing to a greener and more sustainable chemical industry. wikipedia.org

Q & A

Q. What precautions are critical when working with stereoisomers of this compound?

  • Methodological Answer : Store (3E)- and (Z)-isomers separately to avoid cross-contamination. Use gloveboxes under inert atmospheres for air-sensitive reactions. Safety data sheets (SDS) for (Z)-3-heptene (CAS 7642-10-6) recommend fume hoods and PPE due to potential respiratory irritancy .

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